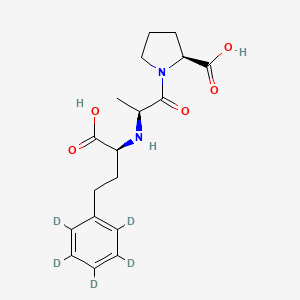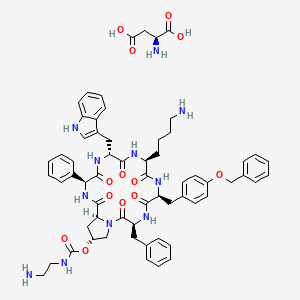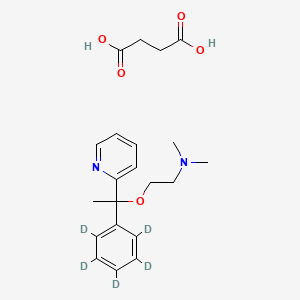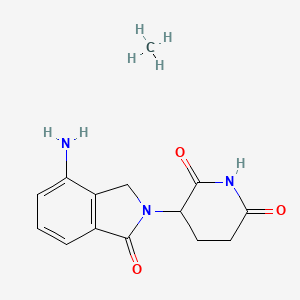
Levofloxacin (hydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levofloxacin (hydrate) is a broad-spectrum antibiotic belonging to the fluoroquinolone drug class. It is the left-handed isomer of ofloxacin and is used to treat a variety of bacterial infections, including acute bacterial sinusitis, pneumonia, urinary tract infections, and some types of gastroenteritis . Levofloxacin is available in various forms, including oral, intravenous, and ophthalmic solutions .
Vorbereitungsmethoden
Levofloxacin is synthesized through a series of chemical reactions starting from basic organic compoundsThe reaction conditions typically involve the use of strong acids and bases, high temperatures, and specific catalysts to ensure the desired stereochemistry .
Industrial production of levofloxacin often involves the crystallization of the compound in its hemihydrate form. This process includes the careful control of temperature and solvent conditions to obtain the desired crystal form, which is essential for its stability and bioavailability .
Analyse Chemischer Reaktionen
Levofloxacin undergoes various chemical reactions, including:
Oxidation: Levofloxacin can be oxidized under specific conditions, leading to the formation of various degradation products.
Reduction: Reduction reactions can modify the quinolone core, affecting the antibiotic’s activity.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Levofloxacin is widely used in scientific research due to its broad-spectrum antibacterial activity. Some of its applications include:
Chemistry: Levofloxacin is used as a model compound in studies of drug stability, solubility, and crystallization.
Medicine: Levofloxacin is extensively studied for its therapeutic effects in treating various bacterial infections.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Levofloxacin exerts its antibacterial effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, levofloxacin prevents the bacteria from replicating and ultimately leads to their death . The molecular targets and pathways involved in this mechanism are crucial for the compound’s effectiveness against a wide range of bacterial pathogens .
Vergleich Mit ähnlichen Verbindungen
Levofloxacin is part of the fluoroquinolone class of antibiotics, which includes other compounds such as ciprofloxacin, moxifloxacin, and gatifloxacin. Compared to these similar compounds, levofloxacin has several unique features:
Higher Potency: Levofloxacin is more potent against certain bacterial strains compared to other fluoroquinolones.
Improved Stability: The hemihydrate form of levofloxacin provides better stability and bioavailability.
Broader Spectrum: Levofloxacin has a broader spectrum of activity, making it effective against a wider range of bacterial infections.
Similar compounds include:
- Ciprofloxacin
- Moxifloxacin
- Gatifloxacin
- Ofloxacin
Levofloxacin’s unique properties make it a valuable antibiotic in the treatment of various bacterial infections and a subject of extensive scientific research.
Eigenschaften
Molekularformel |
C19H24FN3O4 |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methane |
InChI |
InChI=1S/C18H20FN3O4.CH4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H4/t10-;/m0./s1 |
InChI-Schlüssel |
DDLBDCBGRPTZIE-PPHPATTJSA-N |
Isomerische SMILES |
C.C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O |
Kanonische SMILES |
C.CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid;methane](/img/structure/B10799939.png)

![[(1S,5R,8R,13R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10799953.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-[(3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B10799965.png)

![(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;methane](/img/structure/B10799976.png)
![methane;(2S,5S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride](/img/structure/B10799982.png)
![[(2R,3R,4R,5S,6S,7S,8R,13S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10799989.png)
![methyl N-[2-[(R)-(3-chlorophenyl)-[1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride](/img/structure/B10799998.png)
![[(2S,3R,4R,5S,6S,7S,8R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800008.png)



